2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide is an organic compound with the molecular formula C7H11BrN2S. It is a yellow solid with a molecular weight of 235.15 g/mol
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various derivatives , which suggests it may interact with multiple targets depending on the specific derivative and its intended use.
Mode of Action
It’s known to be a precursor in the synthesis of various compounds , which implies that its mode of action may vary based on the specific derivative and its biological targets.
Biochemical Pathways
As a precursor for the synthesis of various compounds , it’s likely that the affected pathways would depend on the specific derivative and its biological targets.
Result of Action
As a precursor in the synthesis of various compounds , its effects would likely depend on the specific derivative and its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide typically involves the reaction of thiazolo[5,4-c]pyridine derivatives with methylating agents under controlled conditions. One common method involves the reaction of thiazolo[5,4-c]pyridine-2-carboxylic acid with methyl lithium . The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazolo[5,4-c]pyridine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine: This compound shares a similar core structure but lacks the hydrobromide group.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another related compound with a carboxylic acid functional group.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which can influence its reactivity and solubility. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.BrH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWMHBKXASQODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNCC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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